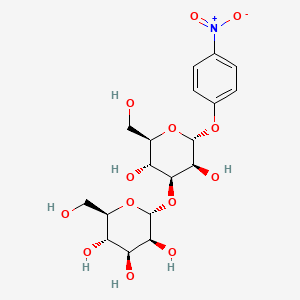

3-(N-Maleimidopropionyl)biocytin

Übersicht

Beschreibung

3-(N-Maleimidopropionyl)-biocytin (MPB) is a versatile thiol-specific biotinylating reagent. It is specific for sulfhydryl groups or reduced disulfide bonds and will not label proteins lacking a free sulfhydryl group at a pH between 6.5 and 7.5. This probe can be used in combination with the appropriate avidin- or streptavidin-conjugated markers (i.e., fluorescent, enzyme-conjugated, etc.). MPB can be used to detect protein sulfhydryl groups on dot blots with sensitivities in the femtomole range. MPB can be utilized for cell sorting, enzyme immunoassay, protein blotting, and various cytochemical procedures.

Wissenschaftliche Forschungsanwendungen

Protein SH-Gruppen-Detektion

Diese Verbindung ist eine thiol-spezifische Sonde, die Protein-SH-Gruppen auf Dot-Blots im Femtomolbereich nachweisen kann. Sie ist sehr empfindlich und nützlich, um Proteine mit freien Sulfhydrylgruppen zu identifizieren .

Protein-Blotting

Es wird in Protein-Blotting-Techniken verwendet, um Proteine von einem Gel auf eine Membran zur Detektion zu übertragen, was die Identifizierung und Quantifizierung spezifischer Proteine ermöglicht .

Enzym-Immunoassay

In Enzym-Immunoassays kann diese Verbindung verwendet werden, um Antikörper oder Antigene mit Biotin zu markieren, wodurch die Detektionsempfindlichkeit des Assays erhöht wird .

Protein-Immobilisierung

3-(N-Maleimidopropionyl)biocytin kann Proteine auf verschiedenen Oberflächen immobilisieren, was für die Herstellung von Biosensoren und diagnostischen Werkzeugen unerlässlich ist .

Zytochemische Verfahren

Es wird in der Zytochemie verwendet, um Zellkomponenten, insbesondere solche, die Thiolgruppen enthalten, unter einem Mikroskop zu markieren und zu visualisieren .

Zellsortierung

Dieses Biotinylierungsreagenz kann verwendet werden, um Zellen zur Sortierung zu markieren, z. B. in der Durchflusszytometrie, bei der Zellen nach ihren Eigenschaften getrennt werden .

Thiol-spezifische Markierung

Es biotinyliert selektiv Thiolgruppen, was es ideal für die thiol-spezifische Markierung in verschiedenen biochemischen Anwendungen macht .

Kopplung von Biotin an Peptide und Proteine

Die Verbindung kann Biotin an Cysteinreste von Peptiden und Proteinen koppeln, was entscheidend für die Untersuchung von Protein-Wechselwirkungen und -funktionen ist .

Wirkmechanismus

Target of Action

3-(N-Maleimidopropionyl)biocytin, also known as Nalpha-(3-Maleimidylpropionyl)Biocytin, is a versatile biotinylating reagent . Its primary targets are cysteine residues of peptides and proteins . These residues play a crucial role in protein structure and function, and their modification can significantly impact the biological activity of the protein.

Mode of Action

This compound selectively biotinylates thiol groups, making it ideal for thiol-specific labeling . . This selective interaction allows for precise modification of target proteins.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific proteins being targeted. As a biotinylating agent, it can be used to study various biochemical pathways where the targeted proteins are involved. For instance, it has been used for mitochondrial structure research .

Result of Action

The result of the action of this compound is the biotinylation of target proteins. This modification can be used to detect protein SH groups on dot blots in the femtomole range . It can be used for protein blotting, enzyme immunoassay, protein immobilization, and various cytochemical procedures .

Action Environment

The action of this compound is influenced by environmental factors such as pH. It will not label proteins lacking a free sulfhydryl group at a pH between 6.5 and 7.5 . Therefore, the pH of the environment is a critical factor influencing its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

3-(N-Maleimidopropionyl)biocytin plays a significant role in biochemical reactions. It can be used to couple biotin to cystein residues of peptides and proteins . This compound selectively biotinylates thiol groups, making it ideal for thiol-specific labeling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by enabling precise labeling of proteins that possess free sulfhydryl groups . This labeling can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its specificity for sulfhydryl groups or reduced disulfide bonds enables it to interact with these groups on proteins . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation.

Eigenschaften

CAS-Nummer |

102849-12-7 |

|---|---|

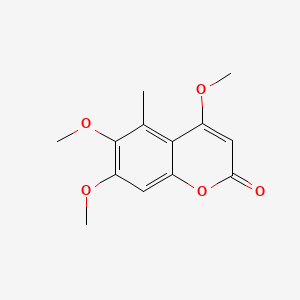

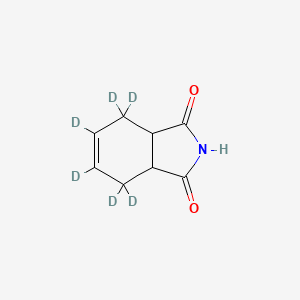

Molekularformel |

C23H33N5O7S |

Molekulargewicht |

523.6 g/mol |

IUPAC-Name |

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid |

InChI |

InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)/t14-,15+,16+,21+/m1/s1 |

InChI-Schlüssel |

KWNGAZCDAJSVLC-JXSLOMFPSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Aussehen |

Assay:≥80%A crystalline solid |

Synonyme |

N2-[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-lysine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3-(N-Maleimidopropionyl)biocytin?

A: this compound functions as a thiol-specific reagent, selectively targeting free sulfhydryl groups (-SH) present on proteins and other biomolecules. [, , , , , , ] The maleimide group within its structure reacts with these free thiols, forming a stable thioether bond. [, , ] This covalent modification allows for the detection, isolation, and study of proteins containing accessible cysteine residues. [, , , , ]

Q2: How is this compound utilized in the study of mycothiol?

A: this compound plays a crucial role in investigating mycothiol (MSH), a vital low-molecular-weight thiol in mycobacteria. [, ] The compound is employed to biotinylate MSH by targeting its thiol group. [] This biotinylation allows for the sensitive detection and quantification of MSH through enzyme-linked immunosorbent assays (ELISAs), utilizing either a biotin-capture or an MSH-capture approach. []

Q3: Can this compound provide insights into protein structure and function?

A: Yes, this compound proves valuable in studying the structural and functional aspects of proteins. For instance, in the context of the Agrobacterium VirB/VirD4 Type IV Secretion System, it was used to investigate the topology of the VirB2 pilin protein within the inner membrane. [] By assessing the accessibility of cysteine residues engineered into the protein to this compound labeling, researchers could define the protein's transmembrane domains and the location of specific loops. []

Q4: Has this compound contributed to understanding redox-dependent processes?

A: Research on the annexin A2-S100A10 heterotetramer (AIIt) showcases the compound's utility in elucidating redox-dependent processes. [] this compound was used to label AIIt, and the loss of labeling upon plasminogen treatment indicated the oxidation of AIIt thiols during plasmin disulfide reduction. [] This finding, along with other experimental evidence, led to the identification of AIIt as a substrate of the thioredoxin system and provided insights into the intricate redox regulation of plasmin processing. []

Q5: Are there studies investigating this compound binding to specific protein targets?

A: While most research utilizes this compound as a probe for free thiols, one study explored its binding affinity towards the tetanus toxin C fragment (TetC). [] Utilizing a combination of computational modeling, electrospray ionization mass spectrometry (ESI-MS), and NMR spectroscopy, researchers identified this compound as a potential ligand for a conserved deep cleft on TetC, designated as Site-2. [] This finding highlights the potential for further investigation of the compound's interactions with specific protein targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)